![molecular formula C22H26Cl2N2O2S B11502050 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B11502050.png)
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
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Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is unique due to its specific structural features, such as the presence of both cyclohexyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .
Biological Activity
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine, with the CAS number 633280-15-6, is a compound that belongs to the piperazine class and has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on available research findings.
- Molecular Formula : C22H26Cl2N2O2S
- Molecular Weight : 453.43 g/mol
- Structure : The compound features a piperazine core substituted with a sulfonyl group and dichlorophenyl moieties, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : Cyclization of appropriate diamines.
- Introduction of the Cyclohexylbenzenesulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
- Attachment of the Dichlorophenyl Group : Often accomplished via Friedel-Crafts alkylation or other aromatic substitution methods.
These steps are crucial for obtaining high yields and purity in industrial applications.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This antibacterial action is attributed to the compound's ability to inhibit bacterial growth by interfering with essential cellular processes.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds bearing similar structures have demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound exhibited potent urease inhibition with IC50 values significantly lower than standard references . Urease inhibitors are valuable in treating urinary tract infections and other conditions related to urease-producing bacteria.
Anticancer Potential
The sulfonamide moiety in this compound has been linked to anticancer activities. Research indicates that similar piperazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The potential for developing these compounds into therapeutic agents for cancer treatment is an area of ongoing research.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives:
- Antimicrobial Studies : A study highlighted that certain piperazine derivatives showed significant antibacterial activity against multiple strains, suggesting a broad-spectrum antimicrobial potential .
- Enzyme Inhibition Profiles : Another research effort detailed the synthesis and biological evaluation of piperazine compounds that revealed strong AChE and urease inhibition, emphasizing their therapeutic relevance .
- Pharmacological Investigations : Studies have also reported on the binding interactions of these compounds with bovine serum albumin (BSA), indicating their pharmacokinetic properties and potential effectiveness in vivo .
Summary Table of Biological Activities
Properties
Molecular Formula |
C22H26Cl2N2O2S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
InChI |
InChI=1S/C22H26Cl2N2O2S/c23-19-8-11-21(24)22(16-19)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2 |
InChI Key |
DARIADTXGGQNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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